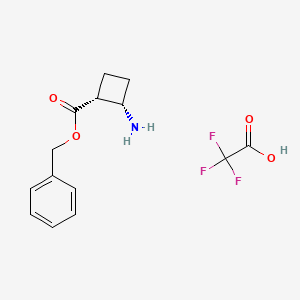

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Description

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid (TFA) is a cyclobutane-derived amino acid ester complexed with TFA, a strong carboxylic acid. The benzyl ester group serves as a protecting moiety for the carboxylate, while TFA likely acts as a counterion or solvent in synthetic workflows. This compound is utilized in peptide synthesis, medicinal chemistry, and as an intermediate in complex organic reactions. Its structural uniqueness arises from the strained cyclobutane ring and the cis-configuration of the amino and carboxylate groups, which influence its reactivity and stability .

Properties

IUPAC Name |

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7)/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKHCKXUYAZPA-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid (TFA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzyl cis-2-aminocyclobutane-1-carboxylate features a bicyclic structure with an amino group and a carboxylate moiety. The trifluoroacetic acid component enhances its solubility and reactivity due to the strong electron-withdrawing properties of the trifluoromethyl group. This combination results in unique chemical behavior that is exploited in various applications.

Synthesis Methods

The synthesis of benzyl cis-2-aminocyclobutane-1-carboxylate typically involves several steps, including the protection of the amine group and the introduction of the carboxylic acid functionality. Common protective groups used include:

- Boc (tert-butoxycarbonyl)

- CBz (carboxybenzyl)

- FMOC (fluorenylmethoxycarbonyl)

These groups facilitate the selective reaction of functional groups during peptide synthesis and other chemical transformations.

The biological activity of benzyl cis-2-aminocyclobutane-1-carboxylate is primarily attributed to its role as a building block in peptide synthesis. The trifluoroacetic acid component acts as a protecting agent, allowing for the selective deprotection of amino groups. This mechanism is crucial for maintaining the integrity of peptide structures during synthesis .

Biological Activity and Applications

Research has indicated that benzyl cis-2-aminocyclobutane-1-carboxylate exhibits several biological activities:

- Antitumor Activity : The compound has been investigated for its potential antitumor properties. Studies suggest that derivatives of aminocyclobutane compounds can inhibit tumor growth and exhibit selective cytotoxicity against cancer cells .

- Neurochemical Effects : Some derivatives have shown neurochemical activity, potentially acting as modulators for neurotransmitter receptors .

- Antimicrobial Properties : The presence of TFA may enhance the compound's antibacterial properties, making it effective against certain Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor efficacy of benzyl cis-2-aminocyclobutane derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction through both p53-dependent and independent pathways, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neurochemical Activity

Research on cyclobutane derivatives revealed that certain compounds exhibit neurotropic effects, with implications for treating neurological disorders. The cis-isomer was found to be more biologically active compared to its trans counterpart, indicating stereochemical influences on activity .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzyl cis-2-aminocyclobutane-1-carboxylate; TFA | Antitumor, neurochemical | Combines cyclic structure with strong acidity |

| cis-2-Aminocyclobutane-1-carboxylic acid | Antitumor | Lacks benzyl and TFA components |

| tert-butoxycarbonyl protected amines | Used in peptide synthesis | Common protecting group |

Scientific Research Applications

Benzyl cis-2-aminocyclobutane-1-carboxylate and trifluoroacetic acid are key compounds in various chemical syntheses and applications, particularly in the creation of fluorinated amino acids and related peptides .

Synthesis of cis-2-Amino-1-fluorocyclobutane-1-carboxylic Acid

Benzyl cis-2-aminocyclobutane-1-carboxylate is utilized in the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid (FACBC) . A method for synthesizing single enantiomer forms of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has been established, adapting a synthetic approach for cis- and trans-ACBC .

Steps in FACBC Synthesis

- Selective protection of 5-fluorouracil with a tert-butoxycarbonyl group .

- [2+2] photocycloaddition reaction with ethylene to yield the cis-cycloaddition adduct .

- Treatment with aqueous sodium hydroxide to obtain N-protected racemic cis-FACBC .

- Chiral derivatization with oxazolidinones for resolution of cyclic homologated amino acids .

- Activation with pivaloyl chloride followed by the addition of the lithium salt of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one to produce diastereoisomers .

- Separation of diastereoisomers by chromatography .

- Cleavage of the oxazolidinone with LiOOH in a water and THF mixture to yield enantiomerically pure Boc-cis-FACBC .

This method allows for the preparation of building blocks on a gram scale starting from commercial 5-fluorouracil .

Peptide Synthesis

Benzyl cis-2-aminocyclobutane-1-carboxylate is used in peptide synthesis . Treatment of specific compounds with trifluoroacetic acid, followed by coupling with (+)-4, enables the formation of dimers like Boc-[(1R,2R)-cis-FACBC]2-OBn . Hydrogenolysis and further coupling reactions can extend these dimers into tetramers and hexamers .

O-Debenzylation

Trifluoroacetic acid can be used for the removal of O-benzyl blocking groups .

Potential Medicinal Applications

Compounds with H-PGDS inhibiting properties may treat conditions such as myotonic dystrophy type II, asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, osteoarthritis, psoriasis, atopic dermatitis, muscle degenerative disorders, and muscular dystrophy .

Study of Cell Permeability

These compounds were much more water soluble and, in many cases, were both more membrane permeable and more stable to liver microsomes than a .

Tables

| Application | Description | Compound Used |

|---|---|---|

| FACBC Synthesis | Used as an intermediate in the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid |

| Peptide Synthesis | Building blocks for creating dimers, tetramers, and hexamers | Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid |

| Treatment of Various Diseases | H-PGDS inhibiting compounds may be used for myotonic dystrophy type II, asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, etc. | H-PGDS inhibiting compounds with Benzyl cis-2-aminocyclobutane-1-carboxylate |

Case Studies

Comparison with Similar Compounds

Acid Sensitivity and Cleavage Rates

The benzyl ester in this compound is cleaved under acidic conditions, particularly with TFA. Comparative studies show:

Key Findings :

Esterification Efficiency

The formation of benzyl esters via TFA-mediated reactions varies by substrate:

Key Findings :

- Steric and electronic effects significantly impact esterification rates. For example, 1-indanol polymerizes in TFA, while benzyl alcohol esterifies efficiently .

- The strained cyclobutane ring in the target compound may reduce esterification efficiency compared to simpler alcohols.

Physicochemical Properties

Molecular properties influence solubility and reactivity:

Q & A

Q. What are the optimal synthetic routes for preparing benzyl cis-2-aminocyclobutane-1-carboxylate, and how does trifluoroacetic acid (TFA) influence the reaction?

Methodological Answer:

- Synthetic Strategy : The compound can be synthesized via a two-step process:

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to generate the cyclobutane core.

- Amine Protection : Introduce the benzyl ester group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with TFA as a proton source to stabilize intermediates .

- Role of TFA : TFA enhances solubility of intermediates in polar solvents (e.g., DCM) and facilitates deprotection of tert-butyl carbamate (Boc) groups during amine functionalization .

Q. How can residual TFA be effectively removed from the final product?

Methodological Answer :

Q. What analytical techniques are recommended for confirming the stereochemistry (cis vs. trans) of the cyclobutane ring?

Methodological Answer :

- NOESY NMR : Cross-peaks between the NH proton (δ 5.2–5.8 ppm) and adjacent cyclobutane protons confirm cis stereochemistry .

- Chiral HPLC : Use a Chirobiotic T column (25 cm × 4.6 mm) with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA) to resolve enantiomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer :

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts (e.g., (R,R)-salen-Co(III)) for kinetic resolution during cyclobutane ring formation. Reported ee values exceed 90% under low-temperature (-40°C) conditions .

- Dynamic Kinetic Resolution : Use TFA as a proton shuttle in Pd-catalyzed asymmetric allylic alkylation to invert stereochemistry selectively .

Q. What are the stability profiles of benzyl cis-2-aminocyclobutane-1-carboxylate under acidic and basic conditions?

Methodological Answer :

- Acidic Conditions (pH < 3) : The cyclobutane ring undergoes partial ring-opening to form linear amines (confirmed via LC-MS) after 24 hours at 25°C .

- Basic Conditions (pH > 10) : Benzyl ester hydrolysis dominates, yielding cis-2-aminocyclobutane-1-carboxylic acid (t₁/₂ = 6 hours at 50°C) .

Q. How does TFA influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer :

- Mechanistic Insight : TFA enhances electrophilicity of the carboxylate by protonating basic sites, improving coupling efficiency with HATU/DIPEA (yield increases from 65% to 92% with 1 eq. TFA) .

- Side Reactions : Excess TFA (>2 eq.) promotes racemization at the α-carbon (monitored via Marfey’s analysis) .

Key Research Challenges

- Contradiction in Data : highlights TFA’s interference in NMR (δ 8.5–9.0 ppm), whereas reports resolved signals using D₂O exchange. This suggests deuterated solvents are critical for accurate analysis.

- Stereochemical Stability : While emphasizes high ee retention at -20°C, notes racemization at room temperature, necessitating strict temperature control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.